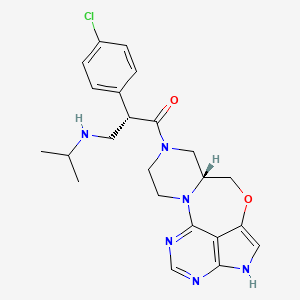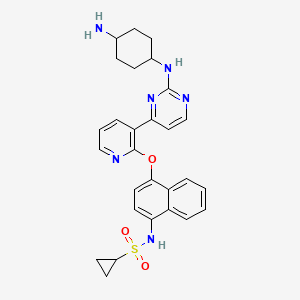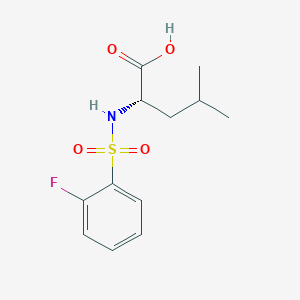
PI3K/Hdac-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/Hdac-IN-2 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in cancer therapy due to its ability to simultaneously inhibit two critical pathways involved in tumor growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Hdac-IN-2 involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. The process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and scalability. The process would include stringent quality control measures to monitor the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K/Hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in various derivatives with modified biological activity .
Wissenschaftliche Forschungsanwendungen
PI3K/Hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of PI3K and HDAC pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for various cancers, including hematologic malignancies and solid tumors.
Wirkmechanismus
PI3K/Hdac-IN-2 exerts its effects by simultaneously inhibiting the PI3K and HDAC pathways. The inhibition of PI3K disrupts cellular signaling involved in growth and survival, while HDAC inhibition leads to alterations in gene expression and induction of apoptosis. The compound targets multiple molecular pathways, including the AKT signaling pathway and the RAF-MEK-MAPK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CUDC-907: A dual inhibitor that downregulates MYC and suppresses the growth of MYC-dependent cancers.
FK-A11: A novel HDAC and PI3K dual inhibitor with potential therapeutic applications in cancer.
Uniqueness
PI3K/Hdac-IN-2 is unique due to its specific isoform-selective activity against PI3Kα kinase and its ability to modulate both PI3K and HDAC pathways simultaneously. This dual-targeting approach provides a synergistic effect, enhancing its anticancer activity and reducing the likelihood of resistance development .
Eigenschaften
Molekularformel |
C23H23N7O4 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-hydroxy-2-[2-[6-(6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxyethyl-methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N7O4/c1-14-18-8-16(15-4-5-20(33-3)24-10-15)9-19(21(18)28-13-27-14)34-7-6-30(2)23-25-11-17(12-26-23)22(31)29-32/h4-5,8-13,32H,6-7H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
GVPYBTYCSMGVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCN(C)C3=NC=C(C=N3)C(=O)NO)C4=CN=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)


